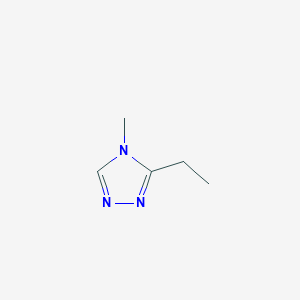

3-ethyl-4-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in a five-membered ring structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate under basic conditions, followed by cyclization to form the triazole ring . Another approach involves the use of secondary amides and hydrazides, activated by triflic anhydride and subjected to microwave-induced cyclodehydration .

Industrial Production Methods

Industrial production of 1,2,4-triazoles, including this compound, often employs copper-catalyzed cross-couplings due to their efficiency, low toxicity, and good functional tolerance . These methods are scalable and suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-ethyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl bromoacetate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The conditions often involve mild temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include ethyl [4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl acetate from substitution reactions and various oxides from oxidation reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including 3-ethyl-4-methyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacteria and fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 - 8 μg/mL | |

| Escherichia coli | 0.5 - 1 μg/mL | |

| Candida albicans | 0.5 - 4 μg/mL |

These findings suggest that triazoles can serve as effective alternatives to conventional antibiotics and antifungal agents.

Anticancer Properties

Recent studies have also highlighted the potential of triazole derivatives in cancer therapy. The compound has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Acute Lymphoblastic Leukemia | 15 | Induction of apoptosis |

| Chronic Myeloid Leukemia | 20 | Inhibition of cell proliferation |

| Cervical Cancer | 18 | Disruption of cell cycle progression |

| Bladder Cancer | 22 | Activation of caspase pathways |

These results indicate that the compound may induce apoptosis through multiple mechanisms, making it a candidate for further development as an anticancer agent .

Agrochemicals

This compound has found applications in agrochemicals due to its fungicidal properties. It has been evaluated for its effectiveness against plant pathogens and shown to enhance crop protection. For instance:

| Pathogen | Effectiveness |

|---|---|

| Fusarium spp. | Significant reduction in disease incidence |

| Alternaria spp. | Effective control measures |

These properties make it a valuable component in the formulation of agricultural fungicides.

Materials Science

The unique structural features of triazoles allow them to be used in materials science for developing novel materials with specific electronic or optical properties. Research has demonstrated that triazoles can be incorporated into polymers and nanomaterials to enhance their functionality.

Nonlinear Optical Properties

Triazoles have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The ability to manipulate light at the molecular level opens up possibilities for advanced materials in telecommunications and imaging technologies .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its incorporation into various synthetic pathways enables the exploration of new chemical spaces and the development of novel compounds with desired biological activities.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Mermer et al. synthesized quinolone-triazole hybrids and evaluated their antibacterial activities against multiple strains of bacteria, demonstrating the enhanced efficacy of triazole derivatives compared to traditional antibiotics . -

Cytotoxicity Assessment

Research conducted on various cancer cell lines revealed that derivatives of triazoles exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle disruption . -

Material Development

Investigations into the NLO properties of triazoles indicated their potential use in developing advanced materials for electronic applications .

Mécanisme D'action

The mechanism of action of 3-ethyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent bonds with enzymes and receptors, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can donate electron pairs to form stable complexes with metal ions and other electrophilic species .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-ethyl-4-methyl-4H-1,2,4-triazole include:

- 4-methyl-4H-1,2,4-triazole-3-thiol

- 1,2,4-triazole

- 3-amino-1,2,4-triazole

Uniqueness

What sets this compound apart from its analogs is its unique substitution pattern, which imparts distinct chemical and biological properties. The ethyl and methyl groups enhance its lipophilicity and ability to penetrate biological membranes, making it more effective in certain applications compared to its unsubstituted or differently substituted counterparts .

Activité Biologique

3-Ethyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C5H8N4 and a molecular weight of 112.14 g/mol. Its structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. This unique arrangement contributes to its biological properties and interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. This compound exhibits significant antifungal and antibacterial properties against various pathogens.

- Anticancer Effects : Research has shown that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of cytokine release.

- Anti-inflammatory Properties : The compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of triazole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has considerable potential as an antimicrobial agent.

Anticancer Activity

A series of studies have assessed the antiproliferative effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects on leukemia cells with IC50 values ranging from 10 to 30 µg/mL depending on the specific cell line tested. The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Acute Lymphoblastic Leukemia | 15 |

| Chronic Myeloid Leukemia | 20 |

The mechanism underlying these effects appears to involve cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects

In vitro studies using PBMCs indicated that treatment with this compound resulted in a significant decrease in TNF-α production by approximately 44–60% at concentrations between 50–100 µg/mL. This suggests that the compound may modulate immune responses effectively.

Case Studies

- Study on Cytokine Release : A recent study evaluated the influence of various triazole derivatives on cytokine release in PBMC cultures. The results showed that compounds similar to this compound significantly inhibited TNF-α production compared to controls, highlighting their potential as anti-inflammatory agents .

- Antiproliferative Effects : Another investigation into newly synthesized triazole derivatives demonstrated that compounds similar to 3-ethyl-4-methyl exhibited dose-dependent cytotoxicity against different leukemia cell lines. The study concluded that these compounds could serve as promising leads for cancer therapy .

Propriétés

IUPAC Name |

3-ethyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWYJGTTKUYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.